N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235439-23-2
VCID: VC2818192
InChI: InChI=1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H
SMILES: C1CNCCC1C(=O)NC2=CC=C(C=C2)O.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol

N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

CAS No.: 1235439-23-2

Cat. No.: VC2818192

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride - 1235439-23-2

Specification

CAS No. 1235439-23-2
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
IUPAC Name N-(4-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H
Standard InChI Key VVBULSOKISZZHZ-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NC2=CC=C(C=C2)O.Cl
Canonical SMILES C1CNCCC1C(=O)NC2=CC=C(C=C2)O.Cl

Introduction

Chemical Identity and Properties

Molecular Characteristics

N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride possesses a distinct chemical structure that contributes to its biological activities. The compound consists of a piperidine ring substituted with a hydroxyphenyl group attached via a carboxamide linkage, with the hydrochloride salt form enhancing its solubility properties. The chemical identity is defined by several key parameters as shown in Table 1 below.

Table 1: Chemical Identity Parameters of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

ParameterValue
CAS Number1235439-23-2
Molecular FormulaC₁₂H₁₇ClN₂O₂
Molecular Weight256.73 g/mol
IUPAC NameN-(4-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride
Standard InChIInChI=1S/C12H16N2O2.ClH/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9;/h1-4,9,13,15H,5-8H2,(H,14,16);1H
Standard InChIKeyVVBULSOKISZZHZ-UHFFFAOYSA-N

The compound contains a piperidine heterocyclic ring that provides a basic nitrogen atom, which is protonated in the hydrochloride salt form. This structural feature is crucial for its solubility characteristics and potential interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride play a significant role in determining its behavior in biological systems and its potential applications in pharmaceutical formulations. While comprehensive data on all physical properties is limited in the available research, several key characteristics can be inferred from its chemical structure.

The compound exists as a solid at room temperature, with the hydrochloride salt form contributing to improved water solubility compared to the free base. This enhanced aqueous solubility is beneficial for biological testing and pharmaceutical applications. The hydroxyl group on the phenyl ring can participate in hydrogen bonding, which affects its interactions with biological systems and its potential binding affinity to molecular targets.

The presence of the amide bond provides stability to the molecule while also offering a site for potential enzymatic degradation in biological systems. The piperidine ring contributes to the compound's basicity and lipophilicity, which are important factors in determining membrane permeability and distribution within biological systems.

Synthesis Methods

Laboratory Synthesis

The synthesis of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride typically follows established organic chemistry procedures that can be scaled for laboratory research. The primary synthetic route involves the formation of an amide bond between 4-hydroxybenzoic acid and piperidine, followed by salt formation.

The laboratory synthesis generally involves the following steps:

  • Reaction of 4-hydroxybenzoic acid with piperidine using a coupling agent

  • Formation of the amide bond using dicyclohexylcarbodiimide (DCC) as a coupling agent

  • Treatment with hydrochloric acid to obtain the hydrochloride salt form

This synthetic approach results in the formation of the desired compound with good yields under controlled laboratory conditions. The use of DCC as a coupling agent facilitates the formation of the amide bond by activating the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production

For industrial-scale production, the synthesis process for N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride follows similar chemical principles to laboratory synthesis but incorporates modifications to optimize yield, purity, and cost-effectiveness. The industrial synthesis typically focuses on:

  • Optimization of reaction conditions to maximize yield

  • Implementation of efficient purification methods

  • Quality control procedures to ensure consistent product quality

  • Scale-up considerations to manage heat generation and mixing efficiency

Industrial production often employs alternative coupling agents that are more suitable for large-scale synthesis, such as carbodiimide reagents combined with additives like HOBt (1-hydroxybenzotriazole) to minimize side reactions. The process may also incorporate continuous flow chemistry techniques to improve efficiency and consistency in manufacturing.

By comparison with other piperidine derivatives such as those discussed in search result , industrial synthesis of piperidine compounds often requires careful control of reaction conditions, particularly when dealing with reactive functional groups. The selection of appropriate solvents, such as ethers, alcohols, or aromatics, can significantly impact reaction efficiency and product purity .

Mechanism of Action

Molecular Interactions

The mechanism of action of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride involves specific molecular interactions that underlie its biological activities. According to the available research, the compound primarily acts through the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription in bacteria.

DNA gyrase is responsible for introducing negative supercoils in bacterial DNA, a crucial step for DNA replication and transcription processes. By inhibiting this enzyme, N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride disrupts bacterial cell division, leading to bacterial growth inhibition and potentially cell death. This mechanism is particularly important for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

The molecular structure of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride plays a crucial role in its interaction with DNA gyrase. The piperidine ring likely contributes to binding affinity, while the hydroxyphenyl group and carboxamide moiety may form specific interactions with amino acid residues in the enzyme's active site. These structural features enable the compound to effectively inhibit the enzyme's activity, disrupting bacterial cellular processes.

Comparative Analysis with Related Compounds

Structural Analogues

To better understand the unique properties and potential applications of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, it is valuable to compare it with structurally related compounds. Several piperidine derivatives share structural similarities but differ in specific functional groups or substitution patterns.

Table 2: Comparison of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesCAS Number
N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochlorideC₁₂H₁₇ClN₂O₂Hydroxyphenyl group, position 4 substitution1235439-23-2
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochlorideC₁₃H₁₉ClN₂O₂Methoxyphenyl group, position 2 substitution1236264-28-0
Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochlorideC₁₅H₂₂ClNO₂N-methyl substitution, carbethoxy group50-13-5

The comparison reveals significant structural variations that likely contribute to differences in biological activities. For instance, the methoxy group in N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride enhances lipophilicity compared to the hydroxyl group in our target compound, potentially affecting membrane permeability and binding interactions.

Similarly, the position of substitution on the piperidine ring (position 4 versus position 2) can significantly affect the three-dimensional conformation of the molecule and its interaction with biological targets. This positional difference may explain variations in biological activities observed among these compounds.

Research Applications and Future Perspectives

The diverse biological activities and structural features of N-(4-hydroxyphenyl)piperidine-4-carboxamide hydrochloride suggest several promising research applications and directions for future investigation.

Current research applications include:

  • Antimicrobial drug development, particularly targeting resistant bacterial strains

  • Structure-activity relationship studies to optimize biological activity

  • Investigation of molecular mechanisms underlying antimicrobial effects

Future research directions may include:

  • Synthesis of structural derivatives with enhanced antimicrobial properties

  • Exploration of potential anti-inflammatory and anticancer applications

  • Development of combination therapies leveraging the compound's DNA gyrase inhibition properties

  • Investigation of potential synergistic effects with established antimicrobial agents

The compound's interaction with DNA gyrase represents a well-established antimicrobial mechanism that has been validated for several classes of antibiotics, including fluoroquinolones. Further research into structure modifications could potentially address issues of bacterial resistance to existing DNA gyrase inhibitors.

Additionally, exploring the compound's effects on inflammation and cancer cell proliferation pathways could reveal new therapeutic applications beyond antimicrobial therapy. The hydroxyphenyl group, in particular, may confer unique interactions with targets involved in these pathways, potentially leading to novel therapeutic approaches.

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